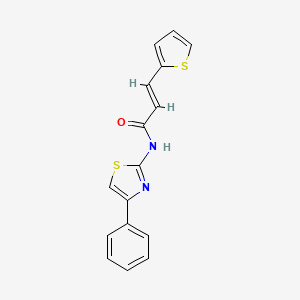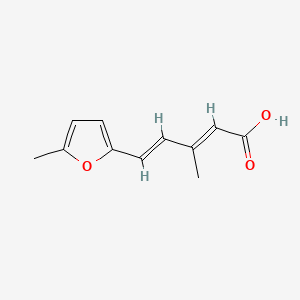![molecular formula C21H16N2O3 B5795573 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide, also known as BMB, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been found to possess various biological activities that make it a promising candidate for the treatment of several diseases.
作用机制
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are implicated in the development of various diseases.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to possess various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). It has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
实验室实验的优点和局限性
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield and purity. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to exhibit significant biological activities at low concentrations, which makes it a cost-effective compound for research. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to work with in aqueous solutions. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide also has poor stability in acidic and basic conditions, which limits its use in certain experiments.
未来方向
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide. One area of research is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide derivatives with improved solubility and stability. Another area of research is the investigation of the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to elucidate the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to possess various biological activities that make it a promising candidate for the treatment of several diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities, and has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide and its potential use in the treatment of various diseases.
合成方法
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide can be synthesized using a simple and efficient method that involves the condensation of 2-methoxybenzoic acid with 2-aminobenzamide and 2-amino-5-nitrobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide as a white solid with a high yield and purity.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-8-4-2-6-16(18)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-5-9-19(17)26-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBANVDKNMTWWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)
![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)